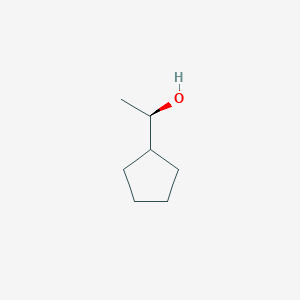

(1R)-1-cyclopentylethan-1-ol

Description

Significance of Chiral Secondary Alcohols in Asymmetric Synthesis

Chiral secondary alcohols are fundamental building blocks in the synthesis of enantiomerically pure compounds. mdpi.com The hydroxyl group can be readily derivatized or transformed into other functional groups, making these alcohols versatile intermediates. In the pharmaceutical industry, the chirality of a molecule can dramatically affect its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.

The synthesis of single-enantiomer drugs has driven the demand for efficient methods to produce chiral alcohols with high enantiomeric purity. nih.gov Asymmetric synthesis, which creates a specific stereoisomer, is a key strategy in this endeavor. wikipedia.org Chiral secondary alcohols can serve as starting materials, chiral auxiliaries, or ligands in asymmetric catalysis, guiding the formation of new stereocenters with a high degree of control. nih.govsigmaaldrich.com

Contextual Importance of Cyclopentyl-Substituted Chiral Building Blocks

The cyclopentane (B165970) ring is a common structural motif found in a wide array of biologically active natural products and pharmaceuticals. google.com The inclusion of a cyclopentyl group in a molecule can impart unique conformational constraints and lipophilicity, which can be advantageous for its interaction with biological targets. The stereoselective synthesis of cyclopentane derivatives is therefore of significant interest to medicinal chemists and synthetic organic chemists.

Chiral building blocks containing a cyclopentyl moiety, such as (1R)-1-cyclopentylethan-1-ol, provide a direct route to incorporating this important structural feature into larger, more complex molecules with defined stereochemistry. The combination of the chiral center and the carbocyclic ring allows for the precise spatial arrangement of substituents, which is critical for achieving the desired biological activity or material properties.

Overview of Research Trajectories for this compound

Research concerning this compound has primarily focused on its efficient and highly enantioselective synthesis, as well as its application as a chiral precursor in organic synthesis. The principal route to this alcohol is the asymmetric reduction of the corresponding prochiral ketone, cyclopentyl methyl ketone (also known as acetylcyclopentane).

Significant efforts have been directed towards the development of both biocatalytic and chemocatalytic methods for this transformation. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases, offers a green and highly selective approach. nih.gov Chemical methods, employing chiral catalysts, also provide efficient pathways to the desired enantiomer.

Once synthesized, this compound can be utilized as a chiral building block. Its hydroxyl group can be derivatized to introduce other functionalities or to link it to other molecules. Furthermore, its chiral backbone can be incorporated into the design of new chiral ligands for asymmetric catalysis, or it can function as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-cyclopentylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCMSUSLCWXTKB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122382-79-0 | |

| Record name | (1R)-1-cyclopentylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1r 1 Cyclopentylethan 1 Ol and Its Enantiomer

Enantioselective Reductions of Prochiral Cyclopentyl Methyl Ketone

The most direct route to 1-cyclopentylethan-1-ol is the reduction of the corresponding prochiral ketone, cyclopentyl methyl ketone (also known as acetylcyclopentane). The challenge lies in controlling the stereochemistry of the newly formed hydroxyl group. Several advanced methodologies have been developed to achieve high enantioselectivity in this transformation.

Catalytic Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful technique that uses a chiral catalyst to selectively add hydrogen across the carbonyl double bond, producing one enantiomer of the alcohol in excess. wiley-vch.dewiley-vch.de Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are often employed for this purpose. wiley-vch.ded-nb.infodiva-portal.org

These catalysts typically feature a metal center coordinated to a chiral ligand. For the reduction of ketones like cyclopentyl methyl ketone, ruthenium catalysts such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in combination with a chiral diamine ligand have proven effective for a range of aryl alkyl ketones. nih.govscholaris.ca The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl carbon.

Key catalyst systems for asymmetric hydrogenation of ketones include:

Ruthenium-based catalysts : Complexes like RuCl2(chiral diphosphine)(chiral diamine) are highly effective. For instance, the (S)-TolBINAP/(S,S)-DPEN–Ru catalyst is a well-known system for the asymmetric hydrogenation of various ketones. nih.gov

Rhodium-based catalysts : Chiral rhodium complexes are widely used, especially for the hydrogenation of alkenes, but also show activity for ketones, often with ligands like DuPhos and BPPM. wiley-vch.dersc.org

Iridium-based catalysts : Iridium complexes, such as those with Crabtree's catalyst derivatives or chiral P,N ligands, are efficient for the hydrogenation of challenging substrates. d-nb.info

The choice of ligand, solvent, and reaction conditions is critical to achieving high enantiomeric excess (e.e.).

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Ketones

| Catalyst Type | Chiral Ligand Example | Target Substrate Type | Reference |

| Ruthenium | BINAP/Diamine | Aromatic & Aliphatic Ketones | nih.govscholaris.ca |

| Rhodium | DIPAMP, DuPhos | α-(Acylamino)acrylic acids, Ketones | wiley-vch.de |

| Iridium | P,N,O Schiff Base Ligands | Alkyl Aryl Ketones | d-nb.info |

Biocatalytic Approaches for Stereoselective Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can reduce ketones with exceptional enantioselectivity under mild reaction conditions. uniovi.es

For the synthesis of (1R)-1-cyclopentylethan-1-ol, ADHs that follow Prelog's rule are required. A notable example involves using lyophilized E. coli cells that overexpress a solvent-tolerant ADH from Rhodococcus ruber (ADH-A). This system has been successfully used for the deracemization of racemic 1-cyclopentylethanol (B1203354) to afford the (R)-enantiomer in enantiopure form. uniovi.es The process works through a biooxidative kinetic resolution where the (S)-enantiomer is selectively oxidized to the ketone, which is then reduced back to the (R)-alcohol, ultimately converting the entire racemic mixture to the desired (R)-enantiomer.

Plant cell cultures have also been investigated for the stereoselective reduction of ketones. For example, cell cultures of carrot (Daucus carota) can be used to reduce ketone precursors.

Table 2: Biocatalytic Reduction Systems

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| E. coli expressing ADH-A from Rhodococcus ruber | (rac)-1-Cyclopentylethanol | (R)-1-Cyclopentylethanol | >99% | uniovi.es |

| Daucus carota cells | Cyclopentyl methyl ketone | 1-Cyclopentylethanol | (Not specified) | N/A |

| Lipase (B570770) PSL-C from Pseudomonas cepacia | Racemic 1,2-diols | Enantiopure 1,2-diols | Good | nih.gov |

Chiral Auxiliary-Mediated Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical reaction diastereoselectively. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, this strategy would typically involve reacting a precursor, such as cyclopentanecarboxaldehyde, with a chiral auxiliary to form an intermediate (e.g., a chiral oxazolidinone or amide). This is followed by the diastereoselective addition of a methyl group (e.g., using an organometallic reagent like methylmagnesium bromide). The stereochemistry of the addition is controlled by the chiral auxiliary. wikipedia.orgnih.gov Finally, the auxiliary is cleaved to release the chiral alcohol.

Commonly used chiral auxiliaries include:

Evans oxazolidinones

Pseudoephedrine and pseudoephenamine wikipedia.orgnih.gov

Camphorsultams

This method introduces additional steps (attachment and removal of the auxiliary) but can provide very high levels of stereocontrol. bath.ac.uk

Chiral Ligand-Controlled Reductions

In this approach, a non-chiral reducing agent is complexed with a chiral ligand, which then directs the stereochemical outcome of the reduction of the ketone. This differs from catalytic hydrogenation as it often involves stoichiometric or near-stoichiometric amounts of the chiral-ligated reagent.

An example is the hydrosilylation of ketones, where a silane (B1218182) is used as the reducing agent in the presence of a metal catalyst and a chiral ligand. For instance, the reduction of prochiral ketones can be achieved using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent, catalyzed by a zinc complex formed with a chiral diamine ligand. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the hydride transfer to the ketone.

Grignard-Type Additions with Stereocontrol in Formation of this compound Precursors

An alternative synthetic route involves the carbon-carbon bond-forming reaction of a Grignard reagent with a carbonyl compound. acs.orgrug.nlmmu.ac.uk To produce 1-cyclopentylethan-1-ol, two main pathways exist:

Reaction of cyclopentylmagnesium bromide with acetaldehyde (B116499).

Reaction of methylmagnesium bromide with cyclopentanecarboxaldehyde. msu.eduvaia.com

Achieving stereocontrol in these reactions is challenging due to the high reactivity of Grignard reagents, which often leads to a racemic product from an uncatalyzed background reaction. rug.nl However, the use of chiral ligands or additives can induce enantioselectivity. Chiral amino alcohols and diamines have been shown to coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that biases the addition to one face of the aldehyde carbonyl group. mdpi.comresearchgate.net

For example, the addition of propylmagnesium bromide to aldehydes in the presence of chiral ligands derived from ephedrine (B3423809) has been studied, showing that the structure of the ligand and the solvent play crucial roles in the level of asymmetric induction. mdpi.com Solvents like cyclopentyl methyl ether (CPME) are also being explored as environmentally benign alternatives to traditional ethers like THF and diethyl ether for Grignard reactions.

Deracemization and Resolution Methods for Chiral Enrichment

When a synthesis produces a racemic mixture of (1R)- and (1S)-1-cyclopentylethan-1-ol, methods are needed to separate the enantiomers or convert the mixture into a single enantiomer.

Deracemization is a process that converts a racemate into a single, pure enantiomer. As mentioned in section 2.1.2, a biocatalytic deracemization of (rac)-1-cyclopentylethanol has been achieved using an alcohol dehydrogenase (ADH-A). uniovi.es This enzyme system selectively oxidizes the (S)-alcohol to cyclopentyl methyl ketone, which is then asymmetrically reduced back to the (R)-alcohol, leading to a theoretical yield of 100% for the (R)-enantiomer. uniovi.es

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This leaves the unreacted, slower-reacting enantiomer in excess.

Enzymatic Kinetic Resolution : Lipases are commonly used to catalyze the acylation of racemic alcohols. nih.govmdpi.com For a racemic mixture of 1-cyclopentylethanol, a lipase could selectively acylate the (S)-enantiomer, for instance, leaving the desired (R)-enantiomer as the unreacted alcohol, which can then be separated from the esterified (S)-enantiomer.

Oxidative Kinetic Resolution (OKR) : This method involves the selective oxidation of one enantiomer in a racemic alcohol mixture. molaid.com For example, a chiral catalyst could selectively oxidize (S)-1-cyclopentylethanol to the ketone, leaving behind the enriched (R)-enantiomer.

While kinetic resolution is a powerful tool, its maximum yield for the desired enantiomer is limited to 50%.

Kinetic Resolution via Enzymatic Processes

Kinetic resolution is a widely employed method for separating racemic mixtures. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases and alcohol dehydrogenases, are highly effective catalysts for these transformations due to their high stereoselectivity under mild conditions.

One effective method for the resolution of racemic 1-cyclopentylethanol is through biooxidative kinetic resolution. This process often utilizes an alcohol dehydrogenase (ADH) which selectively oxidizes one enantiomer to the corresponding ketone, leaving the unreacted, less reactive enantiomer in high enantiomeric purity.

Table 1: Biooxidative Kinetic Resolution of Racemic 1-cyclopentylethanol using E. coli/ADH-A Reaction Conditions: 40 mM substrate, 20 mg lyophilized E. coli/ADH-A cells, in 50 mM Tris-HCl buffer (pH 7.5), at 30°C for 24 hours.

| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) of Recovered Alcohol | Configuration of Recovered Alcohol |

| (rac)-1-cyclopentylethanol | Cyclopentyl methyl ketone | 49 | >99% | (R) |

Data sourced from a study on the application of E. coli/ADH-A as a catalyst for the selective biooxidation of secondary alcohols. wikipedia.org

Crystallization-Based Enantiomeric Separation

Crystallization is a powerful, industrially scalable technique for separating enantiomers. This physical separation method avoids the use of expensive catalysts or reagents and can be broadly categorized into two main strategies: diastereomeric salt formation and preferential crystallization.

The most common approach is resolution via the formation of diastereomeric salts. pharmtech.com This method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org One diastereomeric salt will preferentially crystallize from a chosen solvent, while the other remains dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed, yielding the enantiomerically pure alcohol. wikipedia.org Common resolving agents for alcohols include chiral carboxylic acids like tartaric acid or mandelic acid, which form diastereomeric esters or salts. wikipedia.orglibretexts.org While this is a foundational technique in chiral chemistry, specific protocols for the diastereomeric salt resolution of 1-cyclopentylethanol are not widely detailed in the surveyed literature.

A second method, known as preferential crystallization (or resolution by entrainment), is applicable to racemic compounds that crystallize as conglomerates—a physical mixture of separate crystals of each enantiomer. This process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out preferentially. The kinetics of crystallization are a critical factor in the success of this method. acs.org

Dynamic Kinetic Resolution Strategies

A significant limitation of traditional kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution process with an in-situ racemization of the faster-reacting, undesired enantiomer. libretexts.org This dynamic process can theoretically convert 100% of the racemic starting material into a single, enantiomerically pure product.

DKR is commonly achieved through chemoenzymatic systems, which pair a highly selective enzyme (for the resolution step) with a metal-based catalyst (for the racemization step). For secondary alcohols, this typically involves a lipase, such as Candida antarctica lipase B (CALB), for enantioselective acylation, and a transition metal complex, often based on ruthenium or niobium, to racemize the unreacted alcohol enantiomer. jst.go.jptcichemicals.com This combination allows the less reactive enantiomer, which would otherwise be left behind, to be continuously converted back into the racemic mixture, providing a new substrate for the enzymatic resolution.

Alternatively, fully biocatalytic DKR systems have been developed. These "deracemization" processes can employ two stereocomplementary enzymes. For instance, a system combining two alcohol dehydrogenases with opposite stereopreferences—one for oxidizing the (S)-enantiomer and another for reducing the resulting ketone back to the (R)-enantiomer—can effectively convert a racemic alcohol into a single enantiomer. wikipedia.org Such a system has been successfully applied to the deracemization of 1-phenylethanol (B42297) and presents a viable strategy for producing this compound in high yield and enantiopurity. wikipedia.org

Novel Synthetic Pathways and Cascade Reactions Leading to the Cyclopentylethanol Scaffold

While traditional syntheses of 1-cyclopentylethanol often rely on methods like the Grignard reaction between a cyclopentyl magnesium halide and acetaldehyde, or the reduction of cyclopentyl methyl ketone, modern organic synthesis seeks more efficient and elegant routes. wikipedia.org Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single operation without isolating intermediates, leading to a significant increase in molecular complexity. wikipedia.org

A powerful and novel strategy for constructing the cyclopentyl core of the target molecule is the Nazarov cyclization. wikipedia.orgmdpi.com This reaction is a 4π-electrocyclic ring-closure of a divinyl ketone, typically catalyzed by a Lewis acid or Brønsted acid, to produce a cyclopentenone. organic-chemistry.org The resulting cyclopentenone is a direct precursor to the cyclopentylethanol scaffold.

The general transformation is as follows: Divinyl Ketone → Pentadienyl Cation → Cyclopentenone

This reaction is a key step in the synthesis of many natural products and complex molecules containing five-membered rings. wikipedia.orgmdpi.com Modern variations of the Nazarov cyclization have expanded its scope and efficiency, allowing for the synthesis of highly substituted and functionalized cyclopentenones under mild conditions. researchgate.netrsc.org Asymmetric versions of the Nazarov cyclization, using chiral catalysts, can even establish stereocenters during the ring-forming process, offering a direct route to chiral cyclopentenones. organic-chemistry.orgresearchgate.net Once the cyclopentenone scaffold is formed, the target 1-cyclopentylethanol can be readily obtained through standard transformations, such as a 1,2-addition of a methyl group (e.g., via a Grignard reagent) to the ketone, followed by reduction, or by direct reduction if the appropriate divinyl ketone precursor is used. This cascade approach represents a highly efficient pathway to the core structure of cyclopentylethanol.

Mechanistic Investigations of Reactions Involving 1r 1 Cyclopentylethan 1 Ol

Stereospecificity and Stereoselectivity in Derivatization Reactions

Derivatization of the hydroxyl group in (1R)-1-cyclopentylethan-1-ol is crucial for understanding fundamental reaction mechanisms. The stereochemical outcome of these reactions is highly dependent on the chosen pathway.

The hydroxyl (-OH) group is a poor leaving group and typically requires protonation or conversion to a more suitable leaving group (e.g., a tosylate) to undergo nucleophilic substitution.

SN1 Mechanism : This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemicalnote.com For this compound, the loss of a leaving group (like H₂O after protonation) would generate a secondary carbocation. This planar intermediate can be attacked by a nucleophile from either face, leading to a mixture of retention and inversion products, often resulting in racemization. organic-chemistry.orgmasterorganicchemistry.com The rate of this reaction is unimolecular, depending only on the substrate concentration. masterorganicchemistry.com

SN2 Mechanism : This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. dalalinstitute.com This "backside attack" forces an inversion of the stereochemical configuration at the chiral center. chemicalnote.com Thus, an SN2 reaction on this compound would theoretically yield the corresponding (1S)-substituted product. However, SN2 reactions are sensitive to steric hindrance, and the bulky cyclopentyl group may disfavor this pathway compared to reactions with primary alcohols.

SNi Mechanism (Internal Nucleophilic Substitution) : The SNi mechanism is less common and is observed in reactions such as the conversion of alcohols to alkyl chlorides using thionyl chloride (SOCl₂). This mechanism proceeds with retention of configuration. slideshare.net The reaction involves the formation of an alkyl chlorosulfite intermediate, where the chloride is delivered from the same face as the departing sulfur dioxide molecule. dalalinstitute.com

Table 1: Stereochemical Outcomes of Nucleophilic Substitution Reactions

| Mechanism | Key Intermediate | Stereochemical Outcome for this compound |

|---|---|---|

| looks_one SN1 | Planar Carbocation | Racemization (mixture of R and S products) |

| looks_two SN2 | Pentacoordinate Transition State | Inversion of configuration (yields S product) |

| sync SNi | Intimate Ion Pair (e.g., Alkyl chlorosulfite) | Retention of configuration (yields R product) |

Elimination reactions of this compound result in the formation of alkenes. The mechanism can be either unimolecular (E1) or bimolecular (E2).

E1 Mechanism : This pathway competes with SN1 reactions and shares the same initial step: formation of a carbocation intermediate. chemistrysteps.com A weak base then removes a proton from an adjacent carbon (a β-hydrogen) to form a double bond. jove.com

E2 Mechanism : This is a concerted, one-step reaction where a strong base removes a β-hydrogen while the leaving group departs simultaneously. pressbooks.pub

Regioselectivity : When multiple β-hydrogens are available, the regioselectivity of the elimination is a key consideration. According to Zaitsev's rule , the major product is typically the more stable, more highly substituted alkene. chemistrysteps.comlibretexts.org In the case of the carbocation formed from this compound, deprotonation can occur from the methyl group or the cyclopentyl ring.

Path A (Hofmann Product) : Removal of a proton from the methyl group yields 1-cyclopentyl-1-ethene (a disubstituted alkene).

Path B (Zaitsev Product) : Removal of a proton from the C2 position of the cyclopentyl ring yields 1-ethylidenecyclopentane (a trisubstituted alkene).

Following Zaitsev's rule, 1-ethylidenecyclopentane is predicted to be the major product due to its greater thermodynamic stability. chemistrysteps.comyoutube.com

Oxidation Pathways and Mechanistic Intermediates

As a secondary alcohol, this compound can be oxidized to form a ketone. chemistrysteps.combyjus.com Tertiary alcohols are generally resistant to oxidation under similar conditions. byjus.com

The most common product of this oxidation is cyclopentyl methyl ketone . Typical oxidizing agents include chromium-based reagents like chromic acid (H₂CrO₄, often formed in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄) or pyridinium (B92312) chlorochromate (PCC). libretexts.org

The mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester. libretexts.org A base (such as water) then removes the proton from the carbon bearing the oxygen. The electrons from this C-H bond shift to form a carbon-oxygen double bond, which concurrently breaks the O-Cr bond, leading to the ketone and a reduced chromium species. khanacademy.org

Rearrangement Reactions of the Cyclopentylethanol Framework

Reactions that proceed through a carbocation intermediate, such as SN1 and E1, are susceptible to molecular rearrangements. chemistrysteps.commasterorganicchemistry.com The secondary carbocation initially formed from this compound can rearrange to a more stable carbocation.

1,2-Hydride Shift : A hydrogen atom from the C1 position of the cyclopentyl ring can migrate with its pair of electrons to the adjacent carbocation center. This would form a more stable tertiary carbocation on the cyclopentyl ring. Subsequent reaction with a nucleophile or base would lead to rearranged substitution or elimination products.

Ring Expansion : Under certain conditions, the carbocation can induce a rearrangement of the cyclopentyl ring itself into a more stable, less strained cyclohexyl ring. echemi.comstackexchange.com This type of alkyl shift involves the migration of a C-C bond from the ring to the carbocation center, expanding the ring by one carbon. masterorganicchemistry.com

Acid-Catalyzed Transformations and Dehydration Mechanisms

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction. jove.comstudy.com This transformation requires a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat. jove.com

The mechanism proceeds through three key steps:

Protonation : The hydroxyl group is protonated by the acid, converting it into an alkyloxonium ion, which is an excellent leaving group (H₂O). jove.comstudy.com

Carbocation Formation : The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, generating a secondary carbocation. jove.com

Deprotonation : A weak base (like water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming an alkene and regenerating the acid catalyst. jove.com

As discussed under regioselectivity (3.1.2), the major product of this dehydration is predicted by Zaitsev's rule to be the more substituted alkene, 1-ethylidenecyclopentane.

Intermolecular and Intramolecular Hydrogen Bonding Influences on Reactivity

The hydroxyl group of this compound allows it to act as both a hydrogen bond donor and acceptor. These non-covalent interactions significantly influence its physical properties and chemical reactivity. pressbooks.publibretexts.org

Intermolecular Hydrogen Bonding : In the liquid state, molecules of the alcohol form a network of hydrogen bonds. These strong intermolecular forces are responsible for the compound's relatively high boiling point and viscosity compared to non-polar compounds of similar molecular weight. study.comyoutube.com From a reactivity standpoint, the solvent's ability to form hydrogen bonds can affect reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. The lone pairs on the oxygen are less available for reaction when engaged in hydrogen bonding. acs.org

Applications of 1r 1 Cyclopentylethan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Optically Active Cyclopentane (B165970) Derivatives

The primary application of (1R)-1-cyclopentylethan-1-ol in organic synthesis is its use as a chiral precursor for a range of optically active cyclopentane derivatives. The inherent chirality of this building block allows for the transfer of stereochemical information, enabling the synthesis of enantiomerically pure or enriched target molecules.

The hydroxyl group of this compound can be readily transformed into other functional groups or used as a handle for directing subsequent reactions. For example, it can be oxidized to the corresponding ketone, cyclopentyl methyl ketone, or converted into a good leaving group to facilitate nucleophilic substitution reactions. These transformations open pathways to a variety of substituted cyclopentanes where the stereochemistry is controlled by the starting alcohol.

Research has demonstrated efficient methods for the asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes, which are key structural motifs in many biologically active compounds. These synthetic strategies often rely on chiral starting materials to control the stereochemical outcome, highlighting the importance of building blocks like this compound.

Intermediate in the Synthesis of Natural Products with Cyclopentyl Moieties

The cyclopentane ring is a core structural feature in numerous natural products, many of which exhibit significant biological activity. The synthesis of these complex molecules often requires chiral building blocks to construct the carbocyclic core with the correct stereochemistry. This compound serves as a valuable intermediate in this context, providing a cyclopentyl group with a defined stereocenter.

One notable example is in the synthesis of the core structure of viridenomycin (B611691), a polyketide antibiotic. The asymmetric synthesis of the fully substituted cyclopentene (B43876) ring of viridenomycin relies on the strategic use of chiral precursors to establish its three stereogenic centers. Similarly, the synthesis of other cyclopentanoid natural products, such as pentenomycin, involves intermediates where the stereochemistry of the cyclopentane ring is crucial for the final structure and activity. The availability of chiral synthons like this compound is critical for the efficient and stereocontrolled total synthesis of such natural products.

Role in Asymmetric Synthesis of Heterocyclic Compounds

While this compound is a well-established precursor for carbocyclic cyclopentane derivatives, its application in the asymmetric synthesis of heterocyclic compounds is not as extensively documented in available literature. In principle, the chiral backbone of this alcohol could be incorporated into heterocyclic systems. For instance, conversion of the hydroxyl group to an amine, followed by intramolecular cyclization strategies, could potentially lead to chiral cyclopentyl-fused or substituted heterocycles like pyrrolidines or piperidines. However, specific examples detailing the use of this compound as a starting material for the de novo synthesis of heterocyclic rings are not prominent.

Catalytic Applications of this compound Derived Chiral Ligands

Chiral alcohols are frequently used as precursors for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl group can be derivatized to form various coordinating groups, such as ethers, phosphinites (P-O), or amino alcohol ligands. These ligands can then be complexed with transition metals to create catalysts for a wide range of enantioselective transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.

While the structure of this compound makes it a suitable candidate for conversion into a chiral ligand, specific, well-documented examples of ligands derived directly from this alcohol and their subsequent application in asymmetric catalysis are not widely reported in the surveyed scientific literature. The development of chiral phosphinite or amino alcohol ligands from this compound remains a potential area for future research.

Scaffold for the Construction of Advanced Organic Materials

The application of this compound as a scaffold for advanced organic materials, outside of the biological or medicinal context, represents an emerging area of interest. The chirality of the molecule is a key feature that can be exploited to impart unique properties to materials at the macroscopic level.

Chiral Dopants in Liquid Crystals: One potential application is its use as a chiral dopant. When a small amount of a chiral molecule is added to an achiral nematic liquid crystal phase, it can induce a helical twist, resulting in a cholesteric (or chiral nematic) phase. google.com This phase has unique optical properties, such as the selective reflection of circularly polarized light, which is useful for applications like displays and sensors. Derivatives of this compound could be designed to optimize their miscibility and helical twisting power within a liquid crystal host.

| Material Type | Potential Role of this compound | Resulting Property |

|---|---|---|

| Liquid Crystals | As a chiral dopant or part of a chiral mesogen | Induction of helical twisting (cholesteric phase) |

| Chiral Polymers | As a chiral monomer after functionalization (e.g., as an acrylate) | Creation of polymers with helical structures or chiral recognition sites |

Monomers for Chiral Polymers: Another avenue is the development of chiral polymers. cmu.edu By converting this compound into a polymerizable monomer (e.g., an acrylate, methacrylate, or vinyl ether), it can be incorporated into a polymer backbone. The resulting polymer would possess chiral pendant groups, which could force the polymer chain to adopt a helical conformation. Such chiral polymers are of interest for applications in chiral chromatography (as a stationary phase for separating enantiomers), asymmetric catalysis, and as materials with chiroptical properties. While these applications are theoretically feasible, the specific use of this compound for these purposes requires further investigation and development.

Computational and Theoretical Studies on 1r 1 Cyclopentylethan 1 Ol

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopentane (B165970) ring and the rotation around the single bonds of the hydroxyethyl (B10761427) substituent give rise to a complex potential energy surface for (1R)-1-cyclopentylethan-1-ol. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

The cyclopentane ring is not planar; it adopts puckered conformations to relieve angular and torsional strain acs.org. The two most common low-energy conformations are the "envelope," where four carbon atoms are in a plane and the fifth is out of the plane, and the "half-chair" or "twist," where three adjacent atoms are in a plane with the other two displaced on opposite sides acs.orgnih.govsemanticscholar.org. For a substituted cyclopentane like this compound, the substituent can occupy either an axial or an equatorial-like position on these ring structures, leading to multiple possible conformers with different energies.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and energy of molecules from first principles researchgate.net. These calculations are crucial for determining the geometries and relative stabilities of the different conformers of this compound.

In a typical study, the geometries of various possible conformers (e.g., envelope and twist, each with the substituent in different orientations) are optimized to find the local minima on the potential energy surface. The electronic energies of these optimized structures are then calculated. By including corrections for zero-point vibrational energy and thermal effects, the relative Gibbs free energies can be determined, allowing for the prediction of the equilibrium population of each conformer at a given temperature. Functionals such as B3LYP are commonly employed for this type of analysis researchgate.netunlp.edu.argrowingscience.com.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers

| Conformer Description | Ring Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Conf-1 | Twist (Half-Chair) | Equatorial-like | 0.00 | 65 |

| Conf-2 | Envelope | Equatorial-like | 0.55 | 25 |

| Conf-3 | Twist (Half-Chair) | Axial-like | 1.50 | 8 |

| Conf-4 | Envelope | Axial-like | 2.10 | 2 |

Note: This table is illustrative, based on general principles of conformational analysis for substituted cyclopentanes. Actual values would require specific calculations.

While DFT calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule researchgate.net. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, allowing for the exploration of the conformational landscape.

By simulating the molecule for nanoseconds or longer, MD can reveal the pathways and timescales of transitions between different conformers (e.g., the interconversion between envelope and twist forms). This provides a more complete picture of the molecule's flexibility and the accessibility of different conformational states, which is essential for understanding its behavior in solution researchgate.net.

Spectroscopic Property Predictions for Advanced Structural Elucidation

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

DFT is the most widely employed method for predicting Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra nih.gov. The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR chemical shifts (δ) and shielding constants researchgate.netoup.comresearchgate.net.

For this compound, one would first calculate the NMR parameters for each significant low-energy conformer identified in the conformational analysis. The predicted chemical shifts and spin-spin coupling constants (J-couplings) for each conformer are then averaged, weighted by their predicted Boltzmann population, to yield a final predicted spectrum for comparison with experimental results nih.gov. This process is a powerful tool for assigning complex spectra and verifying stereochemistry nih.govnih.gov. For example, specific J-coupling constants are highly dependent on the dihedral angles between protons, making them sensitive probes of molecular conformation.

Similarly, vibrational frequencies and intensities can be calculated using DFT. These calculations yield the normal modes of vibration, which correspond to the peaks observed in IR and Raman spectra acs.orglibretexts.org. Comparing the computed spectrum of a proposed structure to the experimental one can provide strong evidence for its correctness acs.orgacs.orgresearchgate.net. For alcohols, key vibrational modes include the O-H and C-O stretching frequencies, which are sensitive to hydrogen bonding and conformation acs.orgmdpi.com.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

| Parameter Type | Atom/Bond | Predicted Value | Experimental Value |

|---|---|---|---|

| 13C NMR Shift (ppm) | C-OH | 75.2 | 74.8 |

| 1H NMR Shift (ppm) | H-C-OH | 3.85 | 3.81 |

| 3JHH Coupling (Hz) | H-C-C-H | 7.5 | 7.2 |

| IR Frequency (cm-1) | O-H Stretch | 3450 | 3430 (broad) |

| IR Frequency (cm-1) | C-O Stretch | 1135 | 1130 |

Note: This table presents hypothetical data to illustrate the application of computational spectroscopy. Values are typical for secondary alcohols.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a key tool for elucidating reaction mechanisms. The synthesis of this compound is typically achieved via the nucleophilic addition of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) to acetaldehyde (B116499) organic-chemistry.orgdoubtnut.com.

DFT calculations can be used to map the entire potential energy surface of this reaction. This involves identifying and calculating the energies of the reactants, any intermediates, the final products, and, most importantly, the transition state (TS) researchgate.net. The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the atoms at the moment the key C-C bond is formed researchgate.net.

The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate. Computational models of the Grignard reaction often need to account for the complex nature of the Grignard reagent, which can exist as monomers or dimers in solution, and the coordinating effect of solvent molecules (like tetrahydrofuran) researchgate.netacs.org. By modeling these different possibilities, chemists can gain a detailed understanding of the most likely reaction pathway.

Table 3: Illustrative Energy Profile for Grignard Reaction Synthesis

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | CyclopentylMgBr + Acetaldehyde | 0.0 |

| Transition State | C-C bond partially formed | +15.2 (Activation Energy) |

| Product Complex | Alkoxide intermediate | -25.7 |

Note: This table provides a simplified, hypothetical energy profile for the reaction.

Stereochemical Prediction and Enantiomeric Excess Calculation Methodologies

One of the most powerful applications of computational chemistry is predicting the stereochemical outcome of asymmetric reactions rsc.orgrsc.org. The synthesis of this compound from the prochiral acetaldehyde involves the creation of a new stereocenter. To achieve an excess of one enantiomer, a chiral catalyst or auxiliary is typically used.

Computational modeling can explain and predict the enantioselectivity of such a reaction. The nucleophile can attack the planar carbonyl group of acetaldehyde from one of two faces (the Re or Si face), leading to the R or S enantiomer, respectively. These two pathways proceed through different, diastereomeric transition states.

Using DFT, the geometries of the two competing transition states (TS-R and TS-S) are located and their free energies (G) are calculated researchgate.net. The enantiomeric excess (% ee) can be predicted from the difference in the activation free energies (ΔΔG‡ = GTS-S - GTS-R) using the relationship derived from transition state theory researchgate.netnih.gov. A small difference in activation energy can lead to a high degree of selectivity; a ΔΔG‡ of just 1.8 kcal/mol corresponds to an enantiomeric ratio of 96:4 nih.gov. Accurate prediction requires careful consideration of all low-energy transition state conformers and the inclusion of solvent effects researchgate.netnih.gov.

Table 4: Example Calculation for Enantiomeric Excess Prediction

| Parameter | Pathway to R-enantiomer | Pathway to S-enantiomer |

|---|---|---|

| Transition State | TS-R | TS-S |

| Calculated Free Energy of Activation (G‡) | 15.2 kcal/mol | 17.0 kcal/mol |

| Energy Difference (ΔΔG‡) | - | 1.8 kcal/mol |

| Predicted Enantiomeric Excess (% ee) | - | 91.5% in favor of R |

Note: This table is a hypothetical example demonstrating the methodology.

Quantitative Structure-Property Relationships (QSPR) (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure nih.govoup.com. These models establish a mathematical correlation between calculated molecular descriptors and an experimentally measured property, avoiding the need for direct measurement, which can be time-consuming or difficult. This approach is explicitly used for physical properties and not for biological activity researchgate.net.

For a molecule like this compound, QSPR models can predict properties such as boiling point, vapor pressure, water solubility, and density acs.orgnih.govnih.gov. The process involves:

Descriptor Calculation: A large number of numerical descriptors are calculated from the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (e.g., Wiener and Randic indices, which describe molecular branching and size), and quantum-chemical descriptors (e.g., dipole moment, orbital energies) nih.govresearchgate.net.

Model Building: A statistical method, most commonly multiple linear regression (MLR), is used to create an equation that relates a selection of the most relevant descriptors to the experimental property for a training set of similar molecules (e.g., a series of secondary alcohols) nih.govresearchgate.net.

Validation: The model's predictive power is tested using cross-validation techniques (like leave-one-out) and an external test set of molecules not used in the model-building process nih.gov.

Table 5: Illustrative QSPR Model for Boiling Point (BP) of Secondary Alcohols

| Property | Model Equation | Descriptors Used | Statistical Quality |

|---|---|---|---|

| Boiling Point (°C) | BP = c₀ + c₁(¹χ) + c₂(J) + c₃(P) | ¹χ: First-order connectivity index (size/branching) J: Balaban index (shape) P: Polarity parameter | R² = 0.98 Q² (LOO) = 0.97 |

Note: This table illustrates the format of a QSPR model. The equation and descriptors are based on common practices in the literature for predicting properties of alcohols researchgate.net. c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. uni-muenchen.dersc.org The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). sigmaaldrich.comdntb.gov.ua For a chiral alcohol like 1-cyclopentylethan-1-ol, polysaccharide-based CSPs are particularly effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, possess chiral cavities and grooves where enantiomers can transiently bind.

The enantioselective separation mechanism relies on the formation of temporary diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes is governed by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its elution after the less strongly bound enantiomer.

In a typical analysis of 1-cyclopentylethan-1-ol, a column such as a Chiralpak® or Lux® cellulose-based column would be employed. researchgate.netnih.gov The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. asianpubs.org The relative amounts of the enantiomers are determined by integrating the peak areas in the resulting chromatogram, allowing for the precise calculation of enantiomeric excess (ee).

| CSP Type | Chiral Selector | Common Trade Names | Typical Mobile Phases |

|---|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Chiralpak® IB | Hexane/Isopropanol, Hexane/Ethanol |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Lux® Amylose-2 | Hexane/Ethanol, Methanol/Acetonitrile |

| Cyclodextrin-Based | Beta-Cyclodextrin derivatives | CYCLOBOND™ | Water/Methanol, Water/Acetonitrile (Reversed-Phase) |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) utilizing chiral stationary phases is a powerful method for the separation of volatile chiral compounds like 1-cyclopentylethan-1-ol. nih.gov This technique offers high resolution and sensitivity. The most common CSPs for GC are derivatized cyclodextrins. gcms.czhplc.sk Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their derivatization with various functional groups enhances their chiral recognition capabilities. azom.com

For the analysis of (1R)-1-cyclopentylethan-1-ol, a capillary column coated with a modified cyclodextrin (B1172386), such as a permethylated or acetylated beta-cyclodextrin, would be suitable. hplc.sk The separation mechanism involves the differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the liquid CSP. The enantiomer that has a stronger interaction with the chiral environment of the cyclodextrin will have a longer retention time.

Often, to improve volatility and chromatographic performance, the alcohol functional group of 1-cyclopentylethan-1-ol may be derivatized, for instance, by converting it to its trifluoroacetyl ester. wiley.com The choice of carrier gas, typically hydrogen or helium, and the optimization of the temperature program are crucial for achieving baseline separation of the enantiomers. hplc.sk

| CSP Class | Specific Selector Example | Abbreviation | Applicable Analytes |

|---|---|---|---|

| Cyclodextrin Derivatives | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | TBDM-β-CD | Alcohols, Ketones, Esters |

| Cyclodextrin Derivatives | Octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin | Di-Pe-Bu-γ-CD | Alcohols, Lactones, Amines |

| Amino Acid Derivatives | Chirasil-Val | - | Amino acid esters, Alcohols |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of chiral molecules. nih.govrsc.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule, arising from vibrational (VCD) or electronic (ECD) transitions. spectroscopyeurope.com

VCD spectroscopy, which measures chirality in the infrared region, is particularly powerful as it is sensitive to the three-dimensional arrangement of atoms in the entire molecule. biotools.usru.nl ECD, operating in the UV-visible range, is effective for molecules containing chromophores. nih.gov For a molecule like this compound, VCD is highly suitable.

The assignment of the absolute configuration is achieved by comparing the experimentally measured spectrum with a theoretically calculated spectrum. The process involves:

Conformational Search: Identifying all low-energy conformers of the molecule using computational methods.

Quantum Chemical Calculation: For one enantiomer (e.g., the R-enantiomer), the VCD or ECD spectrum is calculated for each stable conformer using Density Functional Theory (DFT). The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra.

Spectral Comparison: The experimental spectrum of the sample is compared to the calculated spectrum of the R-enantiomer and its mirror image (which represents the S-enantiomer). A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. spectroscopyeurope.com This approach eliminates the need for chemical derivatization or crystallization. biotools.us

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for stereochemical analysis. While enantiomers are indistinguishable in a standard achiral NMR experiment, their signals can be resolved through the use of chiral auxiliaries.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., containing Europium or Praseodymium) that are themselves chiral. fiveable.melibretexts.org When a CSR is added to a solution of a racemic or scalemic mixture of 1-cyclopentylethan-1-ol, it forms rapidly exchanging diastereomeric complexes with both enantiomers. chemistnotes.com Because these complexes are diastereomeric, the nuclei in the (R)- and (S)-alcohols experience different magnetic environments, leading to the separation of their respective signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating the resolved peaks. libretexts.org

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a chiral molecule that reacts covalently with the alcohol to form a mixture of diastereomers. utoronto.ca For example, reacting a non-enantiopure sample of 1-cyclopentylethan-1-ol with (R)-Mosher's acid would produce (R,R) and (S,R) diastereomeric esters. These diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts. nih.gov This method can also be used to deduce the absolute configuration of the original alcohol by analyzing the chemical shift differences in the resulting diastereomers. utoronto.ca

| Method | Principle | Interaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Shift Reagents (CSRs) | Formation of transient diastereomeric complexes | Non-covalent | Sample is not consumed; simple to perform | Can cause line broadening; requires careful optimization |

| Chiral Derivatizing Agents (CDAs) | Formation of stable diastereomers | Covalent | Large signal separation; can determine absolute configuration | Requires chemical reaction; sample is modified |

Mass Spectrometry for Mechanistic Fragmentation Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In mechanistic studies, the fragmentation patterns of the molecular ion are analyzed to understand how the molecule breaks apart under ionization, which can provide structural insights. chemguide.co.uk

For 1-cyclopentylethan-1-ol (Molecular Weight: 114.19 g/mol ), electron ionization (EI) would produce a molecular ion (M+) at m/z 114. This energetically unstable ion would then undergo fragmentation. chemguide.co.uk For alcohols, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. libretexts.orgmiamioh.edu

Key fragmentation pathways for the molecular ion of 1-cyclopentylethan-1-ol would include:

Alpha-Cleavage (Loss of Methyl Radical): Cleavage of the bond between the chiral carbon and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a stable, resonance-stabilized oxonium ion at m/z 99.

Alpha-Cleavage (Loss of Cyclopentyl Radical): Cleavage of the bond between the chiral carbon and the cyclopentyl ring would lead to the loss of a cyclopentyl radical (•C₅H₉), resulting in a fragment at m/z 45 [CH₃CH=OH⁺].

Loss of Water: Dehydration of the molecular ion can occur, leading to the loss of H₂O and a fragment ion at m/z 96.

Ring Fragmentation: The cyclopentyl ring itself can undergo fragmentation, leading to the loss of ethene (C₂H₄), which would produce a fragment at m/z 86.

Analyzing these pathways provides insight into the structure and stability of the ionic intermediates, contributing to a deeper understanding of the molecule's chemical properties beyond simple identification.

| m/z | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 114 | [C₇H₁₄O]⁺• (Molecular Ion) | - |

| 99 | [M - CH₃]⁺ | •CH₃ |

| 96 | [M - H₂O]⁺• | H₂O |

| 86 | [M - C₂H₄]⁺• | C₂H₄ |

| 45 | [M - C₅H₉]⁺ | •C₅H₉ |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability has intensified the search for environmentally benign methods to produce chiral compounds like (1R)-1-cyclopentylethan-1-ol. Future research is focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.

A primary avenue is the advancement of biocatalysis. The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the corresponding prochiral ketone, 1-cyclopentylethanone, stands out as a highly efficient and green method. nih.govnih.gov These enzymes operate under mild conditions (ambient temperature and pressure) in aqueous media, offering high enantioselectivity. nih.gov Research is directed towards discovering novel and robust ADHs from various microorganisms, such as Rhodococcus and Lactobacillus species, which can tolerate higher substrate concentrations and exhibit broad substrate scopes. nih.govnih.govresearchgate.net The development of efficient cofactor regeneration systems, often coupled with a second enzyme like formate (B1220265) dehydrogenase (FDH), is crucial for the economic viability and scalability of these biocatalytic processes. nih.govnih.gov

Another key area is the use of whole-cell biocatalysts, which circumvents the need for isolating and purifying enzymes. Strains like Lactobacillus kefiri have been shown to be effective for the asymmetric reduction of various ketones, providing optically pure alcohols with excellent enantiomeric excess. researchgate.net The optimization of reaction parameters such as pH, temperature, and agitation speed are critical for maximizing yield and selectivity in these systems. researchgate.net

| Method | Catalyst Type | Advantages | Research Focus |

| Enzymatic Reduction | Isolated Alcohol Dehydrogenase (ADH) | High enantioselectivity (>99% ee), mild reaction conditions, reduced metal waste. nih.govnih.gov | Discovery of robust enzymes, development of efficient NADH/NADPH cofactor regeneration systems. nih.govrsc.org |

| Whole-Cell Bioreduction | Microbial Cells (e.g., Lactobacillus) | No enzyme purification needed, self-sustaining cofactor regeneration. researchgate.net | Screening for new microbial strains, optimization of fermentation and reaction conditions. researchgate.net |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Metal Complexes (e.g., Ru-based) | High efficiency, operational simplicity, use of safe hydrogen donors (e.g., isopropanol). acs.org | Development of recyclable and non-precious metal catalysts, use of environmentally friendly ionic liquids. rsc.org |

Exploration of Novel Catalytic Transformations Mediated by the Cyclopentylethanol Scaffold

The inherent chirality of the this compound motif makes it an attractive scaffold for the design of new chiral ligands and organocatalysts. The hydroxyl group provides a convenient handle for tethering the molecule to metal centers or incorporating it into larger organic frameworks.

Future research will likely explore the incorporation of the (1R)-1-cyclopentylethyl group into ligands for metal-catalyzed asymmetric reactions. For instance, modifying well-known ligand backbones (e.g., phosphines, N-heterocyclic carbenes) with this chiral motif could create novel catalysts for reactions such as asymmetric hydrogenation, hydroboration, or C-C bond formation. researchgate.net The specific steric and electronic properties of the cyclopentyl group can influence the conformational dynamics of the catalyst's active site, potentially leading to improved selectivity or reactivity. rsc.org

Furthermore, the this compound moiety itself can act as a chiral auxiliary or a component of a bifunctional catalyst. In organocatalysis, chiral alcohols have been shown to catalyze reactions like hetero-Diels-Alder cycloadditions through hydrogen bonding interactions. alfachemic.com This non-covalent mode of activation mimics the action of enzymes and represents a green alternative to metal-based catalysts. alfachemic.com Research into designing more complex peptidyl catalysts that incorporate this scaffold could lead to new systems capable of mediating challenging atroposelective syntheses. nih.gov

Integration into Flow Chemistry and Automation for Scalable Synthesis

To bridge the gap between laboratory-scale discovery and industrial production, the integration of synthetic routes into continuous flow systems is a major area of emerging research. nih.gov Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. almacgroup.comflinders.edu.au

The synthesis of this compound via asymmetric hydrogenation or reduction can be adapted to a flow process. nih.gov This typically involves packing a column with a heterogeneous catalyst—either an immobilized chiral metal complex or a biocatalyst—and continuously pumping the substrate solution through it. nih.govacs.org This setup not only allows for the straightforward separation of the product from the catalyst but also enhances catalyst stability and enables its reuse over extended periods. mdpi.com

Future work will focus on developing fully automated, multi-step flow systems. springernature.com Such platforms could telescope several reaction steps—for example, the synthesis of the ketone precursor followed immediately by its asymmetric reduction and subsequent in-line purification—without the need to isolate intermediates. acs.orgacs.org The integration of real-time analytical techniques (Process Analytical Technology, PAT) will be crucial for monitoring reaction progress and ensuring consistent product quality. almacgroup.com

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward; achieved by extending run time ("scaling out") or using larger reactors ("sizing up"). almacgroup.com |

| Safety | Handling of hazardous reagents and exotherms can be risky at large scale. | Improved safety due to small reactor volumes and superior temperature control. nih.govflinders.edu.au |

| Efficiency | Can suffer from lower space-time yields and downtime between batches. | Higher productivity, potential for 24/7 operation, and easier automation. acs.org |

| Catalyst Handling | Catalyst separation and recovery can be difficult and lead to product contamination. | Use of packed-bed reactors allows for easy catalyst retention and reuse. nih.govmdpi.com |

Advanced Functionalization Strategies for Diversification of the Cyclopentylethanol Motif

The hydroxyl group of this compound is a key site for chemical modification, allowing for the diversification of the chiral scaffold. Advanced functionalization strategies aim to convert this simple alcohol into a wide array of more complex chiral building blocks.

A primary strategy involves the derivatization of the alcohol into esters or ethers. This is not only a common method for protecting the hydroxyl group but also a way to introduce new functionalities. researchgate.net For instance, creating esters with specific chiral carboxylic acids, such as Mosher's acid, is a well-established method for determining absolute configuration via NMR spectroscopy. tcichemicals.com Future research could focus on developing novel chiral derivatizing agents (CDAs) that enhance the separation of diastereomers in chromatography or provide stronger signals in spectroscopic analysis. wikipedia.orgnih.gov

More advanced transformations could involve the stereospecific substitution of the hydroxyl group. By first converting it into a good leaving group (e.g., a tosylate or mesylate), nucleophilic substitution reactions can be employed to introduce nitrogen, sulfur, or halogen atoms, thereby accessing a broader range of chiral compounds such as amines, thiols, and halides. Careful selection of reaction conditions is critical to control the stereochemical outcome, proceeding through either inversion (Sₙ2) or retention of configuration.

Application in Complex Chemical Systems and Supramolecular Assemblies

Beyond its role as a synthetic intermediate, the this compound scaffold has potential applications in materials science and supramolecular chemistry. The ability of molecules to self-assemble into ordered, non-covalent structures is of great interest, and chirality can play a crucial role in directing this process.

The hydroxyl group of this compound is capable of forming hydrogen bonds, which are a primary driving force in supramolecular assembly. Research in this area could explore how incorporating this chiral alcohol into larger molecules influences their self-assembly properties in solution or the solid state. For example, attaching it to a planar aromatic system could induce a helical arrangement in the resulting aggregates, a phenomenon known as supramolecular chirality transfer. mdpi.com

The introduction of the cyclopentyl group can also impart specific steric properties that influence molecular packing in crystals or liquid crystalline phases. researchgate.net By designing molecules that balance the polar, hydrogen-bonding hydroxyl group with the nonpolar cyclopentyl and ethyl groups, researchers could create novel amphiphilic structures. These might form micelles, vesicles, or other complex assemblies in solution, with the chirality of the headgroup potentially leading to the formation of chiral superstructures.

Q & A

What are the established synthetic routes for (1R)-1-cyclopentylethan-1-ol, and how is enantiomeric purity achieved?

Methodological Answer:

The synthesis of this compound can be achieved via asymmetric hydroboration-oxidation of cyclopentene derivatives. For example:

- Chiral hydroboration : Using (+)-IpcBH₂ (a chiral borane derived from α-pinene) on cyclopentene derivatives under controlled temperatures (-25°C to 0°C) ensures stereoselective formation of the (1R) configuration. This method, adapted from stereospecific syntheses of similar alcohols like (1R,2R)-2-(furan-2-yl)cyclopentan-1-ol, yields high enantiomeric excess (e.g., 92% in analogous cases) .

- Purification : Enantiomeric purity is validated via chiral HPLC or polarimetry, with recrystallization in solvents like pentane to remove diastereomeric impurities .

How can the structure and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Key signals include the cyclopentyl methine proton (δ ~3.5–4.0 ppm, split due to coupling with adjacent groups) and hydroxyl proton (δ ~1.5–2.0 ppm, broad). The cyclopentyl carbons appear as multiplets in DEPT-135 .

- X-ray crystallography : Single-crystal X-ray diffraction confirms absolute configuration. For example, α-ferrocenyl alcohols with similar steric bulk show well-defined O–H···π interactions and crystallize in space groups like P2₁/c .

- Elemental analysis : Combustion analysis (C, H, O) should match theoretical values within ±0.3% .

What challenges arise in optimizing stereoselectivity for this compound, and how are they addressed?

Advanced Research Considerations:

- Steric hindrance : The cyclopentyl group creates steric bulk, potentially reducing reaction rates. Solutions include:

- Using bulky boranes (e.g., (+)-IpcBH₂) to favor attack on the less hindered face .

- Low-temperature conditions (-25°C) to slow competing pathways .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance borane reactivity, while non-polar solvents improve stereocontrol .

- Mechanistic studies : Kinetic isotopic effects (KIE) and DFT calculations can model transition states to predict selectivity trends .

How does the cyclopentyl group influence the physical properties and reactivity of this compound?

Comparative Analysis:

- Hydrogen bonding : The cyclopentyl group reduces intermolecular H-bonding compared to planar aryl alcohols (e.g., phenol), as seen in α-ferrocenyl alcohols, where intramolecular O–H···π interactions dominate .

- Thermal stability : Steric shielding from the cyclopentyl ring increases thermal stability (decomposition >150°C vs. ~100°C for linear secondary alcohols) .

- Reactivity : The bulky group slows SN₂ reactions but enhances selectivity in oxidation (e.g., selective CrO₃ oxidation to ketones without overoxidation) .

What are the best practices for handling and storing this compound to maintain stability?

Methodological Guidelines:

- Storage : Under inert gas (N₂/Ar) at -20°C in amber glass to prevent oxidation and moisture absorption.

- Decomposition monitoring : Regular GC-MS analysis to detect ketone byproducts (e.g., cyclopentyl ethanone) .

- Safety : Use gloveboxes for air-sensitive steps, as recommended for analogous alcohols in crystallography studies .

How is this compound utilized as a chiral building block in complex syntheses?

Advanced Applications:

- Pharmaceutical intermediates : The (1R) configuration is critical in synthesizing β-blockers or antiviral agents. For example, similar alcohols are used in HIV protease inhibitors .

- Asymmetric catalysis : The cyclopentyl group can induce chirality in Diels-Alder reactions when used as a ligand or auxiliary .

How do conflicting spectroscopic data for this compound arise, and how are they resolved?

Data Contradiction Analysis:

- NMR shifts : Solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration can alter chemical shifts. Cross-validate with COSY/HSQC to assign signals correctly .

- Crystallographic vs. computational data : Discrepancies in bond angles/lengths may arise from dynamic effects in solution. Compare with solid-state IR and solution-phase Raman spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.